molecular formula C22H20N4O2S B2475363 2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone CAS No. 843637-88-7

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone

Cat. No. B2475363
CAS RN: 843637-88-7
M. Wt: 404.49
InChI Key: XSAKRAHRDDOCBH-UHFFFAOYSA-N
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Description

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone, also known as BPTES, is a small molecule inhibitor that has gained significant attention in scientific research due to its potential therapeutic applications. BPTES is a potent and selective inhibitor of glutaminase, an enzyme involved in the metabolism of glutamine.

Scientific Research Applications

Microwave-Assisted Synthesis and Antibacterial Activity

Research has demonstrated the microwave-assisted synthesis of benzyl piperazine compounds with pyrimidine and isoindolinedione, showcasing the chemical versatility and potential antibacterial applications of similar compounds. This method provides a rapid and efficient approach to synthesizing complex molecules with potential biological activities (Merugu, Ramesh, & Sreenivasulu, 2010).

Heterocyclic Compound Synthesis for Anticancer Agents

Another study focused on the chemistry of new dimethyl-benzo,-1,3,6-oxadiazepine and 1,3,5-triazepine derivatives, proposing them as anticancer agents. The research explores the synthesis of novel compounds that could potentially display cytotoxic activity against cancer cells, indicating the therapeutic significance of such chemical structures (Abu‐Hashem & Aly, 2017).

Development of Phosphodiesterase Inhibitors

In the realm of neurodegenerative and neuropsychiatric diseases, a study has identified potent and selective inhibitors of Phosphodiesterase 1 (PDE1), which included a variety of 3-aminopyrazolo[3,4-d]pyrimidinones. These compounds, including the optimization of their scaffold, culminated in the identification of a clinical candidate for treating cognitive deficits associated with schizophrenia and Alzheimer's disease, among other conditions (Li et al., 2016).

Exploration of Molecular Structures and Interactions

A study on the crystal structure of a related compound, "3-Phenyl-2-(prop-2-ynyloxy)-1-benzofuro[3,2-d]pyrimidin-4(3H)-one," provided insights into its molecular geometry and intermolecular interactions. This research is crucial for understanding the physical and chemical properties of such compounds, which can influence their biological activity and therapeutic potential (Qu, Pan, & Hu, 2007).

Antimicrobial and Anti-inflammatory Activities

Further research has synthesized and evaluated novel pyrazolopyrimidines derivatives for their anticancer and anti-5-lipoxygenase agents, highlighting the potential of these compounds in treating inflammation and cancer. This work emphasizes the importance of structural modifications in enhancing the biological activity of pyrimidine derivatives (Rahmouni et al., 2016).

properties

IUPAC Name

2-([1]benzofuro[3,2-d]pyrimidin-4-ylsulfanyl)-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O2S/c27-19(26-12-10-25(11-13-26)16-6-2-1-3-7-16)14-29-22-21-20(23-15-24-22)17-8-4-5-9-18(17)28-21/h1-9,15H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSAKRAHRDDOCBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzofuro[3,2-d]pyrimidin-4-ylthio)-1-(4-phenylpiperazin-1-yl)ethanone

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